SR 142948

概要

説明

SR 142948は、ニューロテンシン受容体に選択的に作用する強力な非ペプチドアンタゴニストです。 主に科学研究において、ニューロテンシンが脳内のドーパミン受容体活性およびグルタミン酸シグナル伝達調節における役割を研究するために用いられます . この化合物は、3,4-メチレンジオキシメタンフェタミン(MDMA)を含む覚醒剤の効果を阻害する上で大きな可能性を示しています .

準備方法

化学反応の分析

SR 142948は、以下を含むさまざまなタイプの化学反応を起こします。

置換反応: この化合物は、特に特定の試薬と条件下で置換反応を起こす可能性があります。

酸化および還元反応: this compoundは、酸化および還元反応に関与し、さまざまな生成物の生成につながる可能性があります。

一般的な試薬および条件: 反応は通常、イノシトールモノホスフェートなどの試薬と、イノシトールモノホスフェートなどの主要な生成物の形成を促進する条件を含みます.

科学的研究の応用

Neuropharmacology

SR 142948 has been extensively used to investigate the neurotensin (NT) system's influence on drug addiction and behavior. Research indicates that it can block the effects of stimulant drugs like MDMA, suggesting its potential role in understanding substance use disorders .

Case Study: Methamphetamine Self-Administration

In a study involving mice, this compound was shown to reduce methamphetamine intake and seeking behavior. Mice treated with this compound required more training sessions to reach acquisition criteria for drug intake, indicating that neurotensin signaling may modulate drug-seeking behaviors .

Inflammation and Immune Response

This compound has been employed to explore neurotensin's anti-inflammatory properties. In murine models of asthma, it was found that neurotensin could reduce pro-inflammatory cytokine production, while pretreatment with this compound did not negate these effects, indicating complex interactions between neurotensin receptors and inflammatory pathways .

Case Study: Asthma Model

In a hapten-induced asthma model, the administration of neurotensin alongside this compound demonstrated a reduction in inflammatory markers without compromising NT's protective effects against oxidative stress .

Cardiovascular Research

Research has indicated that this compound can mitigate cardiorespiratory effects when administered intravenously, highlighting its potential applications in cardiovascular studies . This suggests that neurotensin may play a role in regulating cardiovascular responses under various physiological conditions.

Neuroendocrine Studies

This compound has also been utilized to study the neurotensin system's involvement in neuroendocrine functions. Its antagonistic properties allow researchers to dissect the roles of different neurotensin receptor subtypes in hormone regulation and stress responses.

Summary of Findings

The applications of this compound span multiple domains within scientific research, primarily focusing on:

- Neuropharmacology : Understanding addiction mechanisms.

- Inflammation : Investigating anti-inflammatory pathways.

- Cardiovascular Health : Exploring regulatory mechanisms.

- Neuroendocrinology : Dissecting hormonal regulation.

Data Table: Key Research Applications of this compound

作用機序

類似化合物との比較

生物活性

SR 142948, also known as SR 142948A, is a selective neurotensin receptor antagonist that has garnered attention for its significant biological activity in various pharmacological contexts. This article delves into the compound's mechanisms of action, effects on behavior and neurochemistry, and relevant case studies that illustrate its potential therapeutic applications.

This compound acts primarily as an antagonist at neurotensin receptors (NTSR1 and NTSR2). It has been shown to inhibit neurotensin-induced effects such as inositol monophosphate formation and intracellular calcium mobilization in transfected cells. The compound exhibits a high affinity for these receptors, with an IC50 value of approximately 3.9 nM for inhibiting inositol monophosphate formation in HT29 cells .

Pharmacological Effects

1. Neurochemical Effects

- Acetylcholine Release : this compound completely antagonizes neurotensin-evoked acetylcholine release in the rat striatum when administered at a dose of 0.1 mg/kg intraperitoneally (i.p.) .

- Behavioral Modulation : In animal models, this compound has been shown to inhibit the hypothermic and analgesic effects induced by neurotensin, suggesting its role in modulating pain and temperature regulation .

2. Effects on Drug-Seeking Behavior

Research indicates that this compound can significantly alter drug-seeking behavior in models of substance use disorder. In a study involving methamphetamine self-administration in mice, those treated with this compound required more sessions to meet acquisition criteria and exhibited decreased methamphetamine intake during both training and maintenance phases . This suggests that this compound may have potential as a therapeutic agent for reducing addiction-related behaviors.

Case Study 1: Methamphetamine Self-Administration

In a controlled experiment, mice received microinfusions of this compound (10 ng/side) into the ventral tegmental area prior to methamphetamine self-administration. Results showed:

- Reduced Intake : Mice treated with this compound self-administered fewer infusions of methamphetamine compared to control groups.

- Behavioral Changes : The treatment group demonstrated decreased drug-seeking behavior during extinction and cue-induced reinstatement sessions .

Case Study 2: MDMA-Induced Locomotor Activity

Another study evaluated the effects of this compound on locomotor activity induced by MDMA (Ecstasy). Mice pre-treated with this compound exhibited significantly reduced locomotor activity compared to control groups, indicating its potential to modulate hyperactivity associated with certain psychoactive substances .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

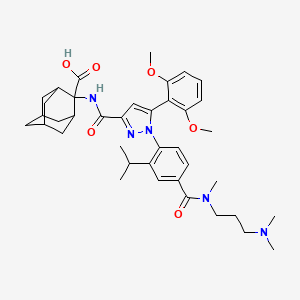

IUPAC Name |

2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H51N5O6/c1-23(2)29-21-26(37(46)43(5)15-9-14-42(3)4)12-13-31(29)44-32(35-33(49-6)10-8-11-34(35)50-7)22-30(41-44)36(45)40-39(38(47)48)27-17-24-16-25(19-27)20-28(39)18-24/h8,10-13,21-25,27-28H,9,14-20H2,1-7H3,(H,40,45)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWULHXVBLMWCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)N(C)CCCN(C)C)N2C(=CC(=N2)C(=O)NC3(C4CC5CC(C4)CC3C5)C(=O)O)C6=C(C=CC=C6OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H51N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415529 | |

| Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184162-64-9 | |

| Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184162-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR-142948 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W59C8B2MZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。